REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.[Cl:9]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:9][C:5]1[S:1][CH:2]=[C:3]([C:6]([OH:8])=[O:7])[CH:4]=1
|
Name
|
|
Quantity
|
17.51 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
before pouring onto water (700 ml)
|
Type
|
EXTRACTION
|
Details
|
extraction with several small portions of DCM
|
Type
|
EXTRACTION
|
Details
|
followed by back extraction from the combined organics with several small portions of 2 M aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
gave a combined alkaline aqueous solution that
|
Type
|
WASH
|
Details
|
was washed with DCM
|
Type
|
CUSTOM
|
Details
|
to precipitate the crude material
|
Type
|
CUSTOM
|
Details
|
This precipitate was recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CS1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |